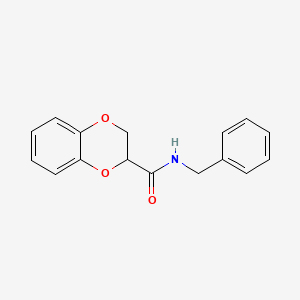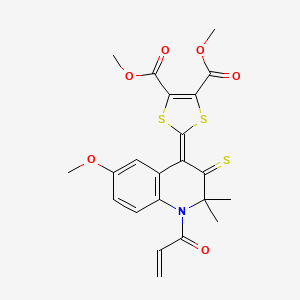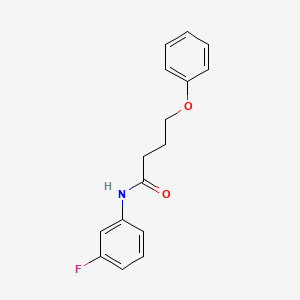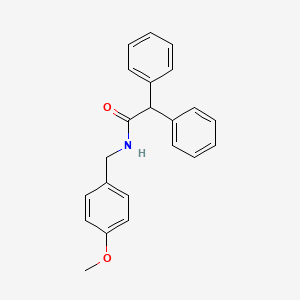![molecular formula C17H21ClN4O2 B5148451 5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-915 and is being studied for its ability to modulate the activity of GABA-A receptors in the brain.
Mechanism of Action
TAK-915 is a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors. GABA-A receptors are ion channels that are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, TAK-915 is believed to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has a number of biochemical and physiological effects in the brain. It has been shown to increase the binding of GABA to GABA-A receptors, increase the opening of chloride ion channels, and enhance the inhibitory effects of GABA on neuronal activity. These effects are believed to contribute to the anxiolytic and sedative effects of TAK-915.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-915 is its high selectivity for GABA-A receptors. This means that it has minimal effects on other neurotransmitter systems, which reduces the risk of side effects. However, one of the limitations of TAK-915 is its relatively short half-life, which makes it difficult to administer in a clinical setting.
Future Directions
There are several future directions for the research on TAK-915. One area of interest is the potential use of TAK-915 in the treatment of insomnia. It is believed that TAK-915 may be able to promote sleep by reducing anxiety and promoting relaxation. Another area of interest is the potential use of TAK-915 in the treatment of addiction. It is believed that TAK-915 may be able to reduce drug cravings and withdrawal symptoms by modulating the activity of GABA-A receptors in the brain.
Conclusion:
TAK-915 is a promising compound that has the potential to be used in the treatment of various neurological and psychiatric disorders. Its ability to modulate the activity of GABA-A receptors in the brain makes it a promising candidate for the treatment of anxiety, depression, and insomnia. While there are still limitations to its use, further research into the potential therapeutic applications of TAK-915 is warranted.
Synthesis Methods
The synthesis of TAK-915 is a complex process that involves multiple steps. The first step involves the reaction of 3-chloro-4-methoxybenzylamine with 2-methyl-3(2H)-pyridazinone to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product, TAK-915.
Scientific Research Applications
TAK-915 is being studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and insomnia. It is believed that TAK-915 works by modulating the activity of GABA-A receptors in the brain, which are known to play a key role in regulating anxiety and other emotional states.
properties
IUPAC Name |
5-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-20-17(23)10-14(11-19-20)22-7-5-21(6-8-22)12-13-3-4-16(24-2)15(18)9-13/h3-4,9-11H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRJHJUMGVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B5148398.png)
methanone hydrochloride](/img/structure/B5148405.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)


